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Compound Name: Hpv16 E7 (86-93) (tfa)

Cat. No.: B10828512 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, characterization, and

immunological significance of the human papillomavirus type 16 (HPV16) E7 protein-derived

peptide, amino acids 86-93. This epitope is a critical target in the development of therapeutic

vaccines and immunotherapies for HPV-associated malignancies.

Introduction
Human Papillomavirus type 16 is the primary etiological agent for the majority of cervical

cancers and a significant proportion of other anogenital and oropharyngeal cancers. The viral

oncoproteins E6 and E7 are constitutively expressed in these tumor cells, making them ideal

targets for cancer immunotherapy. The HPV16 E7 (86-93) peptide, with the amino acid

sequence TLGIVCPI, has been identified as a potent, immunogenic epitope capable of eliciting

robust cytotoxic T-lymphocyte (CTL) responses.

Discovery and Initial Characterization
The HPV16 E7 (86-93) peptide was identified through systematic screening of the HPV16 E7

oncoprotein for peptides with high binding affinity to the human leukocyte antigen (HLA)-A0201

molecule.[1] This allele is prevalent in a significant portion of the human population, making

HLA-A0201-restricted epitopes valuable for broad vaccine applicability. The discovery was part

of a broader effort to identify CTL epitopes from HPV16 E6 and E7 proteins that could serve as

candidates for therapeutic vaccines.
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Quantitative Data Summary
The following tables summarize the key quantitative data associated with the HPV16 E7 (86-

93) peptide.

Table 1: Binding Affinity to HLA-A*0201
While consistently described as a high-affinity binder, specific IC50 or Kd values for the HPV16

E7 (86-93) peptide are not readily available in the public domain. The high-affinity designation

is based on cell-based competitive binding assays.

Peptide Sequence HLA Allele Binding Affinity Method

TLGIVCPI HLA-A*0201 High T2 Cell Binding Assay

Table 2: Immunogenicity Data
The immunogenicity of HPV16 E7 (86-93) has been demonstrated through its ability to induce

T-cell responses, as measured by IFN-γ release and cytotoxic activity.

Assay Type Effector Cells Target Cells E:T Ratio Result

Chromium-51

Release Assay

E7 (86-93)

pulsed PBMCs

CaSki (HPV16+,

HLA-A2+)
45:1

75.1% ± 4.2%

specific lysis[2]

IFN-γ ELISPOT

Assay

Splenocytes from

HLA-A2

transgenic mice

Peptide-pulsed

target cells
N/A

>20 Spot

Forming Units

(SFU) / 10^6

cells (considered

positive)[3]

Experimental Protocols
Detailed methodologies for the key experiments used in the characterization of HPV16 E7 (86-

93) are provided below.
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HLA-A*0201 Binding Affinity Assay (T2 Cell-Based
Assay)
This assay semi-quantitatively measures the binding affinity of a peptide to HLA-A0201

molecules on the surface of T2 cells. T2 cells are deficient in TAP (transporter associated with

antigen processing), leading to low surface expression of HLA-A0201 unless stabilized by an

external peptide.

Materials:

T2 cells (ATCC® CRL-1992™)

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

HPV16 E7 (86-93) peptide (TLGIVCPI)

Control high-affinity HLA-A*0201 binding peptide (e.g., influenza M1 58-66, GILGFVFTL)

Control low-affinity HLA-A*0201 binding peptide

FITC-conjugated anti-HLA-A2 antibody (e.g., clone BB7.2)

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

96-well U-bottom plate

Flow cytometer

Procedure:

Culture T2 cells in RPMI-1640 with 10% FBS.

Harvest and wash T2 cells with serum-free RPMI-1640.

Resuspend cells to a concentration of 1 x 10^6 cells/mL in serum-free RPMI-1640.

In a 96-well U-bottom plate, add 100 µL of the T2 cell suspension to each well.
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Add the HPV16 E7 (86-93) peptide and control peptides at various concentrations (e.g., 100

µM, 10 µM, 1 µM, 0.1 µM) to the respective wells. Include a "no peptide" control.

Incubate the plate at 37°C in a 5% CO2 incubator for 18 hours.

After incubation, wash the cells twice with cold FACS buffer.

Resuspend the cells in 50 µL of FACS buffer containing the FITC-conjugated anti-HLA-A2

antibody at the manufacturer's recommended concentration.

Incubate for 30 minutes at 4°C in the dark.

Wash the cells twice with cold FACS buffer.

Resuspend the cells in 200 µL of FACS buffer and acquire data on a flow cytometer.

Analyze the Mean Fluorescence Intensity (MFI) of HLA-A2 expression. An increase in MFI

compared to the "no peptide" control indicates peptide binding.

IFN-γ ELISPOT Assay
This assay quantifies the frequency of antigen-specific T-cells that secrete IFN-γ upon

stimulation with the HPV16 E7 (86-93) peptide.

Materials:

PVDF-membrane 96-well ELISPOT plates

Anti-human IFN-γ capture antibody

Biotinylated anti-human IFN-γ detection antibody

Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)

BCIP/NBT or AEC substrate, respectively

Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes

RPMI-1640 medium with 10% FBS
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HPV16 E7 (86-93) peptide

Positive control (e.g., Phytohemagglutinin - PHA)

Negative control (irrelevant peptide or media alone)

ELISPOT plate reader

Procedure:

Coat the ELISPOT plate with anti-human IFN-γ capture antibody overnight at 4°C.

Wash the plate with sterile PBS and block with RPMI-1640 containing 10% FBS for 2 hours

at 37°C.

Prepare effector cells (PBMCs or splenocytes) at a concentration of 2-5 x 10^6 cells/mL in

RPMI-1640 with 10% FBS.

Remove the blocking solution and add 100 µL of the cell suspension to each well.

Add 100 µL of the HPV16 E7 (86-93) peptide (final concentration typically 1-10 µg/mL),

positive control, or negative control to the respective wells.

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

Wash the plate with PBS containing 0.05% Tween-20 (PBST).

Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room

temperature.

Wash the plate with PBST.

Add Streptavidin-ALP or -HRP and incubate for 1 hour at room temperature.

Wash the plate with PBST and then with PBS.

Add the substrate and monitor for spot development.

Stop the reaction by washing with distilled water once spots are clearly visible.
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Allow the plate to dry completely and count the spots using an ELISPOT reader.

Chromium-51 Release Assay
This assay measures the cytotoxic activity of CTLs by quantifying the release of radioactive

Chromium-51 (51Cr) from lysed target cells.

Materials:

Effector cells (CTLs generated by stimulation with HPV16 E7 (86-93))

Target cells (e.g., CaSki cells or T2 cells pulsed with HPV16 E7 (86-93))

Sodium Chromate (Na2^51CrO4)

RPMI-1640 medium with 10% FBS

96-well V-bottom plate

Gamma counter

Procedure:

Target Cell Labeling:

Incubate 1 x 10^6 target cells with 100 µCi of 51Cr in 100 µL of media for 1-2 hours at

37°C.

Wash the labeled target cells three times with RPMI-1640 with 10% FBS to remove

unincorporated 51Cr.

Resuspend the cells to a concentration of 1 x 10^5 cells/mL.

Assay Setup:

Plate 100 µL of the labeled target cell suspension into each well of a 96-well V-bottom

plate.
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Add 100 µL of effector cells at different concentrations to achieve various Effector-to-

Target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).

Spontaneous Release Control: Add 100 µL of media instead of effector cells.

Maximum Release Control: Add 100 µL of 2% Triton X-100 solution instead of effector

cells.

Incubation and Harvesting:

Centrifuge the plate at 200 x g for 3 minutes to initiate cell contact.

Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

After incubation, centrifuge the plate at 500 x g for 5 minutes.

Carefully harvest 100 µL of the supernatant from each well.

Counting:

Measure the radioactivity (counts per minute, CPM) in the harvested supernatant using a

gamma counter.

Calculation:

Calculate the percentage of specific lysis using the following formula: % Specific Lysis =

[(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous

Release)] x 100

Visualizations
Signaling Pathways and Experimental Workflows
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Caption: T-Cell activation signaling cascade initiated by recognition of the HPV16 E7 (86-93)-

HLA-A*0201 complex.
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Caption: Experimental workflow for the Chromium-51 release cytotoxicity assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b10828512?utm_src=pdf-custom-synthesis
https://www.genscript.com/peptide/RP20499-HPV16_E7_86_93_.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC1782130/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1782130/
https://patents.google.com/patent/WO2018067689A1/en
https://patents.google.com/patent/WO2018067689A1/en
https://www.benchchem.com/product/b10828512#discovery-and-characterization-of-hpv16-e7-86-93
https://www.benchchem.com/product/b10828512#discovery-and-characterization-of-hpv16-e7-86-93
https://www.benchchem.com/product/b10828512#discovery-and-characterization-of-hpv16-e7-86-93
https://www.benchchem.com/product/b10828512#discovery-and-characterization-of-hpv16-e7-86-93
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10828512?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10828512?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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